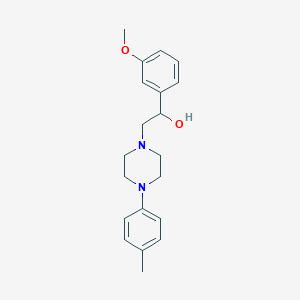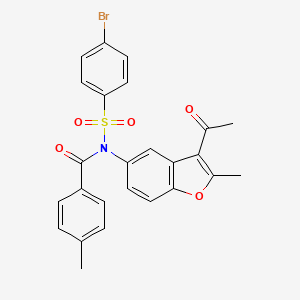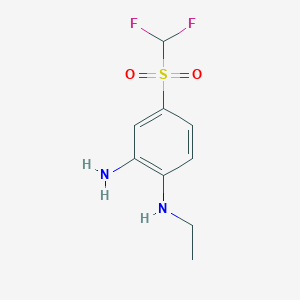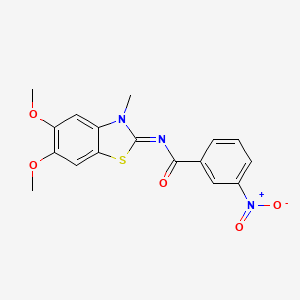![molecular formula C15H18N4O B2370421 2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-90-8](/img/structure/B2370421.png)
2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound shows antibacterial activity towards gram positive and gram negative bacteria . This makes it a potential candidate for the development of new antibacterial drugs.
Anti-HIV Activity
Thiourea derivatives, such as this compound, have been found to have anti-HIV activity . This suggests that it could be used in the development of drugs to treat HIV.
Anticancer Activity
The compound has been found to have anticancer properties . This suggests that it could be used in the development of new cancer treatments.
Antidepressant Activity
Thiourea derivatives, such as this compound, have been found to have antidepressant activity . This suggests that it could be used in the development of new treatments for depression.
Antifibrotic Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which include this compound, were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that it could be used in the development of new treatments for fibrosis.
Agrochemical Applications
Compounds containing thiourea moieties, such as this compound, have been used extensively and commercially as herbicides, fungicides and insecticides agents in the agrochemical industries . This suggests that it could be used in the development of new agrochemicals.
Wirkmechanismus
Target of Action
The primary target of this compound is the H+/K+ -ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
The compound is a potent proton pump inhibitor (PPI) . After oral administration, it selectively enters the gastric parietal cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K+ -ATPase, irreversibly inhibiting the enzyme . This action suppresses gastric acid secretion .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, which can affect various biochemical pathways. For example, it can inhibit the growth of Helicobacter pylori, a bacterium that thrives in acidic environments and is associated with peptic ulcers .
Pharmacokinetics
It’s known that the compound is orally administered and selectively enters gastric parietal cells .
Result of Action
The primary result of the compound’s action is the suppression of gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from conditions such as gastric ulcers, gastritis, gastroesophageal reflux disease (GERD), and infections with Helicobacter pylori .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound is stored under -20°C in a sealed and dry environment , suggesting that temperature and moisture could potentially affect its stability.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-9-5-6-16-14(7-9)19-15(20)11-3-4-12-13(8-11)18-10(2)17-12/h5-7,11H,3-4,8H2,1-2H3,(H,17,18)(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLVJYUFAIMCPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Propan-2-yloxy)phenyl]butan-2-amine](/img/structure/B2370339.png)
![(5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2370341.png)
![N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2370342.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)
![7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)
![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)




![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)


![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)